![molecular formula C11H17ClN2O2 B1612978 2-N-Cbz-Propane-1,2-diamine hydrochloride CAS No. 1179361-49-9](/img/structure/B1612978.png)
2-N-Cbz-Propane-1,2-diamine hydrochloride
Overview
Description
2-N-Cbz-Propane-1,2-diamine hydrochloride, also known by its CAS Number 1179533-31-3, is a chemical compound with the linear formula C11H16N2O2 . It has a molecular weight of 208.26 .
Molecular Structure Analysis
The molecular structure of 2-N-Cbz-Propane-1,2-diamine hydrochloride is represented by the formula C11H17ClN2O2 . It has an average mass of 244.718 Da and a monoisotopic mass of 244.097855 Da .Scientific Research Applications
Synthesis of Complex Compounds
“2-N-Cbz-Propane-1,2-diamine hydrochloride” can be used in the synthesis of complex compounds. For instance, it has been used in the preparation of Schiff base ligands derived from o-hydroxyaldehydes . These ligands have been used to synthesize metal complexes of Fe3+, Ni2+, and Cd2+ .
Antibacterial Applications
The metal complexes synthesized using Schiff base ligands derived from “2-N-Cbz-Propane-1,2-diamine hydrochloride” have shown antibacterial activity . Some of these complexes have been found to be moderately effective against selected human pathogenic bacteria .
Research and Development
This compound is often used in research and development settings, particularly in chemistry labs. It’s used in the synthesis of various other compounds and can serve as a building block in the creation of more complex molecules .
Industrial Applications
In industrial settings, “2-N-Cbz-Propane-1,2-diamine hydrochloride” can be used in the production of various products. Its properties make it a valuable component in the synthesis of certain types of materials .
Educational Purposes
In educational settings, this compound can be used to demonstrate various chemical reactions and principles. It can be used in lab experiments to help students understand concepts such as complex compound synthesis and antibacterial activity .
Pharmaceutical Research
Given its potential antibacterial properties, “2-N-Cbz-Propane-1,2-diamine hydrochloride” could be of interest in pharmaceutical research. Further studies could explore its potential use in the development of new drugs or treatments .
properties
IUPAC Name |
benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGLCRZNBCNJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634649 | |
Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-Cbz-Propane-1,2-diamine hydrochloride | |
CAS RN |
1179361-49-9 | |
Record name | Carbamic acid, N-(2-amino-1-methylethyl)-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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